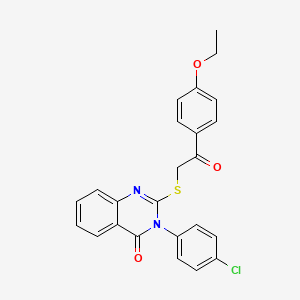
3-(4-Chlorophenyl)-2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Quinazolinones have attracted attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
3-(4-Chlorophenyl)-2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one: , often referred to as , belongs to the quinazolinone family. Its chemical structure consists of a quinazolinone core with a chlorophenyl group, an ethoxyphenyl group, and a thioether linkage.
Métodos De Preparación
Synthetic Routes:
Industrial Production:
Análisis De Reacciones Químicas
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Compound X serves as a versatile intermediate for the synthesis of novel derivatives with tailored properties.
Biology: It exhibits promising antiproliferative activity against cancer cells, making it a potential lead compound for drug development.
Medicine: Researchers explore its role in targeted therapies, especially in oncology.
Industry: It finds applications in agrochemicals, dyes, and materials science.
Mecanismo De Acción
- Compound X’s mechanism involves interactions with specific molecular targets:
Kinases: It inhibits kinases involved in cell signaling pathways.
DNA Topoisomerases: It interferes with DNA replication and repair.
Apoptosis Pathways: It induces apoptosis in cancer cells.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Unique Features:
Similar Compounds:
Propiedades
Número CAS |
763114-85-8 |
|---|---|
Fórmula molecular |
C24H19ClN2O3S |
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-2-30-19-13-7-16(8-14-19)22(28)15-31-24-26-21-6-4-3-5-20(21)23(29)27(24)18-11-9-17(25)10-12-18/h3-14H,2,15H2,1H3 |
Clave InChI |
RGVPOZSDSOBUCY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


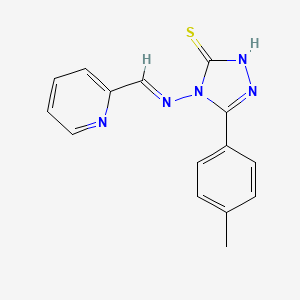
![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B12002641.png)
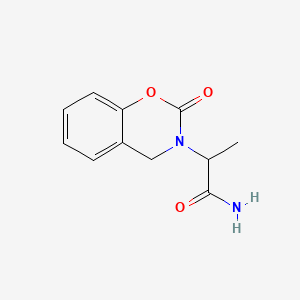
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

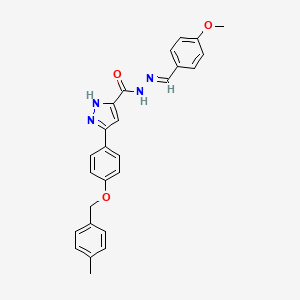
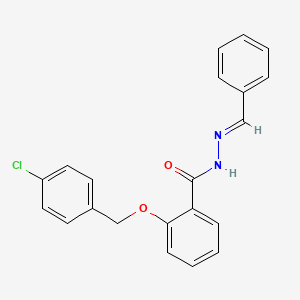


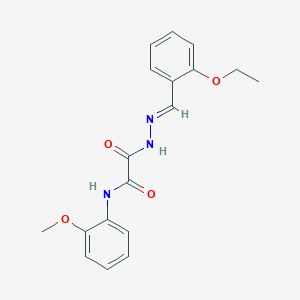
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)

